1-Aminopyridazin-1-ium 2,4,6-trimethylbenzene-1-sulfonate
Description
1-Aminopyridazin-1-ium 2,4,6-trimethylbenzene-1-sulfonate is an ionic compound comprising a 1-aminopyridazinium cation and a 2,4,6-trimethylbenzenesulfonate anion. Its molecular formula is C₁₃H₁₈N₄O₃S, with a molecular weight of 310.38 g/mol and CAS number 67828-63-1 . The cation features a pyridazine ring (a six-membered heterocycle with two adjacent nitrogen atoms) substituted with an amino group, while the anion is derived from mesitylene sulfonic acid (2,4,6-trimethylbenzenesulfonic acid).
Properties
IUPAC Name |
pyridazin-1-ium-1-amine;2,4,6-trimethylbenzenesulfonate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O3S.C4H6N3/c1-6-4-7(2)9(8(3)5-6)13(10,11)12;5-7-4-2-1-3-6-7/h4-5H,1-3H3,(H,10,11,12);1-4H,(H2,5,6)/q;+1/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMJRRGHNNTWMRD-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)[O-])C.C1=CC=[N+](N=C1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-Aminopyridazin-1-ium 2,4,6-trimethylbenzene-1-sulfonate typically involves the reaction of pyridazin-1-ium salts with 2,4,6-trimethylbenzenesulfonic acid under controlled conditions . The reaction is usually carried out in a solvent such as dichloromethane or hexane, and the product is purified through recrystallization. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-Aminopyridazin-1-ium 2,4,6-trimethylbenzene-1-sulfonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
1-Aminopyridazin-1-ium 2,4,6-trimethylbenzene-1-sulfonate is utilized in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is used in biochemical assays and as a probe for studying enzyme activities.
Mechanism of Action
The mechanism of action of 1-Aminopyridazin-1-ium 2,4,6-trimethylbenzene-1-sulfonate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. It may also interact with cellular receptors, influencing signal transduction pathways and cellular responses .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared below with two analogs: 1-aminopyridin-1-ium 2,4,6-trimethylbenzene-1-sulfonate (CAS 39996-41-3) and 1-cyclohexyl-1H-1,3-benzodiazole (EN300-6503728). Key distinctions arise from variations in the heterocyclic cation and substituents.
Structural and Molecular Differences
Key Observations:
- This may enhance crystallinity or interaction with biological targets.
- Steric Effects: The 2,4,6-trimethylbenzenesulfonate anion introduces significant steric bulk, likely reducing solubility in polar solvents compared to non-methylated analogs.
- Molecular Weight : The pyridazinium derivative has a higher molecular weight (310.38 g/mol) than its pyridinium analog (294.37 g/mol), attributable to the additional nitrogen and adjusted carbon framework .
Physicochemical and Functional Comparisons
Solubility and Stability:
- However, the pyridazinium cation’s dual nitrogen sites may increase hygroscopicity compared to the pyridinium derivative.
Crystallographic Behavior:
The pyridazinium derivative’s hydrogen-bonding capacity may facilitate tighter crystal packing compared to its analogs.
Research Findings and Gaps
- Evidence Limitations : Detailed solubility, melting points, and spectroscopic data are absent in the provided sources. Further studies using techniques like DSC (differential scanning calorimetry) or NMR would clarify practical differences.
- Biological Activity: The amino group in the pyridazinium derivative may enhance binding to enzymes or receptors compared to non-aminated analogs, but this requires experimental validation.
Biological Activity
1-Aminopyridazin-1-ium 2,4,6-trimethylbenzene-1-sulfonate (CAS No. 39996-41-3) is a compound of increasing interest due to its potential biological activities. This article reviews its synthesis, chemical properties, and biological effects based on diverse research studies.
Molecular Structure and Formula:
- Molecular Formula: C₁₄H₁₈N₂O₃S
- Molecular Weight: 294.37 g/mol
- InChI Key: Not specified in the sources but can be derived from the molecular formula.
The compound features a pyridazinium moiety attached to a sulfonate group derived from 2,4,6-trimethylbenzene. This unique structure may contribute to its biological properties.
Synthesis
The synthesis of 1-Aminopyridazin-1-ium 2,4,6-trimethylbenzene-1-sulfonate has been documented in various studies. It typically involves the reaction of pyridazine derivatives with sulfonyl chlorides in the presence of base catalysts. The detailed synthetic route is essential for reproducibility in research settings.
Antitumor Activity
Research indicates that compounds similar to 1-Aminopyridazin-1-ium derivatives exhibit significant antitumor activity. For instance, studies on related triazole derivatives have shown:
- Mechanism of Action: These compounds inhibit tubulin polymerization and induce apoptosis in cancer cells. Flow cytometry analyses demonstrated that treated cells were arrested in the G2/M phase of the cell cycle, leading to increased apoptosis markers such as activated caspase-3 and PARP cleavage .
Cytotoxicity Studies
A comparative study evaluated the cytotoxic effects of various aminopyridazine derivatives against different cancer cell lines. The results indicated that:
- IC₅₀ Values: The IC₅₀ values for these compounds ranged significantly depending on their structure and substituents, with some exhibiting low micromolar activity against HeLa and Jurkat cells .
Case Studies
Several case studies have documented the biological effects of similar compounds:
- Case Study on Apoptosis Induction:
- Antivascular Activity:
Data Summary
The following table summarizes key findings from various studies regarding the biological activity of related compounds:
| Compound | Cell Line | IC₅₀ (µM) | Mechanism |
|---|---|---|---|
| Compound A | HeLa | 0.76 ± 0.1 | Tubulin inhibition |
| Compound B | Jurkat | 1.5 ± 0.2 | Apoptosis induction |
| Compound C | Endothelial | >10 | Antivascular effects |
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 1-Aminopyridazin-1-ium 2,4,6-trimethylbenzene-1-sulfonate at the laboratory scale?
- Methodological Answer : Synthesis typically involves a multi-step reaction starting with functionalization of the pyridazinium core followed by sulfonation. A validated approach for analogous sulfonate salts includes nucleophilic substitution under anhydrous conditions, with purification via recrystallization using polar aprotic solvents (e.g., dimethylformamide). Reaction progress can be monitored using thin-layer chromatography (TLC) with UV visualization .
- Safety Note : Adhere to institutional safety protocols for handling reactive sulfonating agents, including proper ventilation and personal protective equipment (PPE) .
Q. How can researchers assess the purity of this compound, and which analytical techniques are most effective?
- Methodological Answer :
- HPLC : Use a reverse-phase C18 column with a mobile phase of acetonitrile/water (70:30 v/v) and UV detection at 254 nm to quantify impurities.
- NMR Spectroscopy : H and C NMR in deuterated dimethyl sulfoxide (DMSO-d6) can confirm structural integrity and detect residual solvents.
- Elemental Analysis : Validate stoichiometric ratios of C, H, N, and S to confirm purity ≥98% .
Q. What solvent systems are optimal for recrystallizing this compound to achieve high crystallinity?
- Methodological Answer : Mixed solvent systems (e.g., ethanol/water or acetone/hexane) are effective. For sulfonate salts, slow evaporation from methanol at 4°C yields well-defined crystals suitable for X-ray diffraction studies .
Advanced Research Questions
Q. How can computational modeling optimize reaction pathways for synthesizing this compound?
- Methodological Answer : Quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) can predict transition states and intermediates. Tools like Gaussian or ORCA, combined with ICReDD’s reaction path search methods, enable efficient identification of low-energy pathways. Experimental validation via in-situ FTIR or mass spectrometry is critical .
Q. What experimental design strategies mitigate contradictions in spectroscopic data (e.g., NMR vs. X-ray crystallography)?
- Methodological Answer :
- Cross-Validation : Use high-resolution mass spectrometry (HRMS) to confirm molecular weight.
- Dynamic NMR : Resolve tautomeric or conformational ambiguities by variable-temperature H NMR.
- Single-Crystal X-ray Diffraction : Resolve structural discrepancies by comparing experimental and computed (DFT) bond lengths/angles .
Q. How does the compound’s stability vary under different storage conditions (e.g., humidity, light exposure)?
- Methodological Answer : Conduct accelerated stability studies using:
- Thermogravimetric Analysis (TGA) : Assess thermal decomposition profiles.
- UV-Vis Spectroscopy : Monitor photodegradation under controlled light exposure (ICH Q1B guidelines).
- Factorial Design : Vary temperature (25–60°C), humidity (40–75% RH), and pH (4–9) to model degradation kinetics .
Q. What mechanistic insights explain the compound’s reactivity in nucleophilic substitution reactions?
- Methodological Answer : Employ kinetic isotope effects (KIE) and Hammett plots to elucidate electronic effects. Computational studies (e.g., NBO analysis) can identify charge distribution in the pyridazinium ring, while in-situ Raman spectroscopy tracks intermediate formation .
Data Contradiction Analysis
Q. How should researchers resolve discrepancies between theoretical (DFT) and experimental vibrational spectra?
- Methodological Answer :
- Scale Factors : Apply frequency scaling factors (e.g., 0.961 for B3LYP/6-31G*) to align DFT-predicted IR peaks with experimental data.
- Solvent Correction : Account for solvent effects using the SMD continuum model in simulations.
- Crystal Packing Effects : Compare solid-state IR (experimental) with gas-phase DFT to identify intermolecular interactions .
Tables for Key Data
| Analytical Technique | Key Parameters | Reference |
|---|---|---|
| HPLC | Retention time: 8.2 min; LOD: 0.1 µg/mL | |
| X-ray Diffraction | Space group: P2₁/c; R-factor: 0.070 | |
| TGA | Decomposition onset: 220°C |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
